molecular formula C12H16ClN3O B13186507 N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide

N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B13186507
M. Wt: 253.73 g/mol
InChI Key: SDCKYCGJAXDZLQ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C12H16ClN3O. It is known for its potential applications in various fields, including medicinal chemistry and industrial research. The compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 3-chloro-4-methylphenylamine with piperazine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)piperazine-1-carboxamide hydrochloride
  • N-(4-Chlorophenyl)piperazine-1-carboxamide
  • N-(3-Methylphenyl)piperazine-1-carboxamide

Uniqueness

This compound is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C12H16ClN3O/c1-9-2-3-10(8-11(9)13)15-12(17)16-6-4-14-5-7-16/h2-3,8,14H,4-7H2,1H3,(H,15,17)

InChI Key

SDCKYCGJAXDZLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCNCC2)Cl

Origin of Product

United States

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